molecular formula C12H10N2O3 B13899620 3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile

3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile

Cat. No.: B13899620
M. Wt: 230.22 g/mol
InChI Key: VJFXOOLGVKVOFE-UHFFFAOYSA-N
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Description

3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring fused with a benzonitrile moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with morpholine derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the morpholine ring and subsequent nitrile group attachment.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated nitrile groups.

    Substitution: Substituted products with new functional groups replacing the nitrile group.

Scientific Research Applications

3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Uniqueness: 3-(2,6-Dioxomorpholin-4-yl)-4-methylbenzonitrile stands out due to its unique morpholine-benzonitrile structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-(2,6-dioxomorpholin-4-yl)-4-methylbenzonitrile

InChI

InChI=1S/C12H10N2O3/c1-8-2-3-9(5-13)4-10(8)14-6-11(15)17-12(16)7-14/h2-4H,6-7H2,1H3

InChI Key

VJFXOOLGVKVOFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)N2CC(=O)OC(=O)C2

Origin of Product

United States

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